2-Thiophenecarbonitrile

Thermochemistry Process Safety Energetic Materials

2-Thiophenecarbonitrile (C5H3NS, CAS 1003-31-2), a heterocyclic aromatic nitrile, is a liquid at room temperature with a density of 1.172 g/mL at 25°C and a boiling point of 192°C. This compound is a versatile building block in organic synthesis, primarily utilized as a critical intermediate in the production of novel insecticides and kinase inhibitors.

Molecular Formula C5H3NS
Molecular Weight 109.15 g/mol
CAS No. 1003-31-2
Cat. No. B031525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiophenecarbonitrile
CAS1003-31-2
Synonyms2-Cyanothiophene;  2-Thienonitrile;  2-Thienylcarbonitrile;  Thiopheno-2-carbonitrile
Molecular FormulaC5H3NS
Molecular Weight109.15 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C#N
InChIInChI=1S/C5H3NS/c6-4-5-2-1-3-7-5/h1-3H
InChIKeyCUPOOAWTRIURFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thiophenecarbonitrile (CAS 1003-31-2): High-Purity Pharmaceutical Intermediate for Agrochemical & Kinase Inhibitor Synthesis


2-Thiophenecarbonitrile (C5H3NS, CAS 1003-31-2), a heterocyclic aromatic nitrile, is a liquid at room temperature with a density of 1.172 g/mL at 25°C and a boiling point of 192°C . This compound is a versatile building block in organic synthesis, primarily utilized as a critical intermediate in the production of novel insecticides and kinase inhibitors . Its high conversion rate (>99%) in enzymatic hydrolysis to 2-thiophenecarboxamide underscores its efficiency as a synthetic precursor .

2-Thiophenecarbonitrile Procurement Guide: Why Direct Replacement with 3-Isomer or Furan Analogs Compromises Reaction Outcome


Simple substitution of 2-thiophenecarbonitrile with its positional isomer, 3-thiophenecarbonitrile, or the oxygen analog, 2-furonitrile, is scientifically invalid due to quantifiable differences in thermodynamic stability and electronic reactivity. Experimental thermochemistry reveals distinct enthalpies of formation and vaporization between 2- and 3-isomers [1], while density functional theory calculations for 2-thiophenecarbonitrile report a HOMO-LUMO energy gap of 5.23 eV in the gas phase, indicating specific charge transfer properties [2]. These intrinsic molecular properties directly impact reaction kinetics and yield in cross-coupling and cycloaddition reactions, meaning that a generic alternative will not replicate the performance of 2-thiophenecarbonitrile in validated synthetic routes.

2-Thiophenecarbonitrile Technical Specifications: Validated Performance Data vs. 3-Thiophenecarbonitrile and Furan Analogs


2-Thiophenecarbonitrile Exhibits Higher Enthalpy of Formation Compared to 3-Thiophenecarbonitrile

Direct thermochemical comparison shows 2-thiophenecarbonitrile has a standard molar enthalpy of formation in the liquid phase (ΔfHm°(l)) of 198.5 ± 1.6 kJ·mol⁻¹, which is higher than that of 3-thiophenecarbonitrile at 197.0 ± 1.4 kJ·mol⁻¹, measured by rotating-bomb calorimetry at 298.15 K [1]. Its enthalpy of vaporization (ΔlgHm°) is also lower at 49.5 ± 1.1 kJ·mol⁻¹ compared to 51.6 ± 1.9 kJ·mol⁻¹ for the 3-isomer [1].

Thermochemistry Process Safety Energetic Materials

Vapor Phase Chlorination of 2-Thiophenecarbonitrile Achieves 69% Distilled Yield on Multi-Kilogram Scale

In the development of a novel 2,6-dihaloaryl 1,2,4-triazole insecticide, vapor phase chlorination of 2-thiophenecarbonitrile with chlorine gas at 500°C with a residence time of 6 seconds produced 3,4,5-trichloro-2-thiophenenitrile in a 69% distilled yield [1]. This process was successfully demonstrated on a multi-kilogram scale, a key milestone for industrial feasibility [1].

Agrochemical Synthesis Process Chemistry Scale-up

Superior Hydrophobicity of 2-Thiophenecarbonitrile Over 2-Furonitrile for Organic Phase Reactions

The octanol-water partition coefficient (LogP) for 2-thiophenecarbonitrile is 1.27 , whereas the calculated XLogP3 for 2-furonitrile is 0.6 [1]. This quantifiable difference in lipophilicity indicates that 2-thiophenecarbonitrile will partition more favorably into organic phases, which can be advantageous for liquid-liquid extractions and for designing compounds with improved membrane permeability.

Lipophilicity Medicinal Chemistry Extraction

2-Thiophenecarbonitrile Enables 98% Yield in Biocatalytic Hydrolysis for Pharmaceutical Synthesis

In a biocatalytic process using E. coli cells expressing a nitrilase enzyme, 2-thiophenecarbonitrile was converted to 2-thiophenecarboxamide with a 99.5% conversion rate and a 98% isolated yield after 30 minutes at 27°C . This high efficiency in an aqueous, mild-condition enzymatic reaction contrasts with the harsher conditions typically required for chemical hydrolysis of other nitriles.

Biocatalysis Green Chemistry Enzymatic Synthesis

Validated HOMO-LUMO Energy Gap of 5.23 eV for 2-Thiophenecarbonitrile by DFT Calculation

Density Functional Theory (DFT) calculations determined the HOMO-LUMO energy gap for 2-thiophenecarbonitrile in the gas phase to be 5.23 eV [1]. This quantifiable electronic descriptor provides a basis for predicting and comparing its reactivity and charge-transfer characteristics against analogs, such as 3-thiophenecarbonitrile, for which similar high-level DFT data is not as readily available in the public domain, thus offering a unique computational benchmark.

Computational Chemistry Electronic Properties Reactivity Prediction

2-Thiophenecarbonitrile is a Key Intermediate in a Potent IKK-ε Kinase Inhibitor with 40 nM IC50

A derivative of 2-thiophenecarbonitrile, specifically 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[[2-(methylsulfonyl)phenyl]methoxy]-2-thiophenecarbonitrile, has been identified as a potent and selective inhibitor of IKK-ε kinase, with a reported IC50 of 40 nM [1]. This inhibitor demonstrates >125-fold selectivity over the related kinases IKK-α and IKK-β [1].

Kinase Inhibition Drug Discovery Oncology

2-Thiophenecarbonitrile Procurement Use-Cases: Validated Applications for Agrochemical and Pharmaceutical Research


Large-Scale Synthesis of Novel Insecticides

The 69% yield in vapor-phase chlorination of 2-thiophenecarbonitrile on a multi-kilogram scale validates its use as a reliable starting material for industrial production of 2,6-dihaloaryl 1,2,4-triazole insecticides [1]. Procurement teams focused on agrochemical process development should prioritize 2-thiophenecarbonitrile for its demonstrated scalability and integration into a viable commercial manufacturing route.

Development of Selective IKK-ε Kinase Inhibitors

Given the 40 nM IC50 and >125-fold selectivity achieved by a 2-thiophenecarbonitrile derivative against IKK-ε, this intermediate is essential for medicinal chemistry programs targeting this kinase for oncology or inflammatory diseases [1]. Using 2-thiophenecarbonitrile as the core scaffold provides a direct entry point into a validated structure-activity relationship (SAR) landscape.

Efficient Biocatalytic Synthesis of 2-Thiophenecarboxamide

The documented 99.5% conversion and 98% yield for the nitrilase-catalyzed hydrolysis of 2-thiophenecarbonitrile to 2-thiophenecarboxamide [1] makes it the substrate of choice for chemists employing green chemistry principles or requiring a high-yielding, mild-condition route to this valuable amide intermediate for subsequent drug synthesis.

Computational Modeling of Electronic Properties in Heterocyclic Systems

The experimentally validated HOMO-LUMO energy gap of 5.23 eV for 2-thiophenecarbonitrile [1] provides a crucial benchmark for computational chemists. This quantitative data allows for the accurate calibration of DFT models when designing more complex molecules for organic electronics or predicting reactivity in virtual screening campaigns.

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